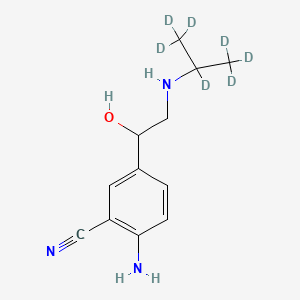

Cimaterol-d7

Vue d'ensemble

Description

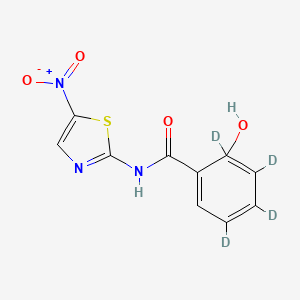

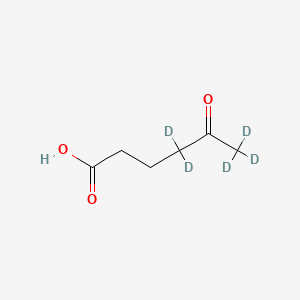

Le Cimatérol-d7 est une forme deutérée du Cimatérol, un agoniste puissant des récepteurs β-adrénergiques. Il est principalement utilisé comme étalon interne en chimie analytique, en particulier pour la quantification du Cimatérol dans divers échantillons biologiques. Le composé est caractérisé par la substitution d'atomes d'hydrogène par du deutérium, ce qui le rend utile en spectrométrie de masse en raison de sa différence de masse distincte.

Applications De Recherche Scientifique

Cimaterol-d7 is widely used in scientific research, including:

Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Cimaterol in biological samples such as bovine urine and muscles.

Pharmacokinetics: Studying the metabolism and distribution of Cimaterol in the body.

Veterinary Medicine: Monitoring the presence of Cimaterol in animal tissues to ensure compliance with regulations.

Toxicology: Investigating the toxicological effects of Cimaterol and its metabolites.

Mécanisme D'action

Target of Action

Cimaterol-d7 is a chemically stable nonselective agonist for β1-, β2-, and β3-adrenoceptors . These adrenoceptors are primarily found in the heart and lungs, and they play a crucial role in the regulation of heart rate, muscle relaxation, and dilation of blood vessels.

Mode of Action

This compound, like other β2-adrenergic agonists, binds to β2-adrenoceptors, leading to a series of intracellular events. The binding of this compound to these receptors stimulates muscle hypertrophy, particularly in skeletal muscles . It has been observed that the administration of this compound results in an increase in the cross-sectional area of type II muscle fibers .

Biochemical Pathways

This compound affects several biochemical pathways. The potential biomarkers identified in a study involving rats treated with Cimaterol were found to be involved in pantothenate and CoA biosynthesis, synthesis and degradation of ketone bodies, sphingolipid metabolism, vitamin B6 metabolism, linoleic acid metabolism, and arachidonic acid metabolism .

Pharmacokinetics

It is known that this compound can be used for analytical method development, method validation, and quality control applications .

Result of Action

The administration of this compound leads to an increase in protein gains in the gastrocnemius and plantaris muscles, and a decrease in fat gains in all tissues studied . This results in lower energy retention in this compound-fed animals compared to untreated controls .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cimaterol-d7, like its parent compound Cimaterol, interacts with β-adrenergic receptors . These receptors are proteins that play a crucial role in biochemical reactions involving the regulation of heart rate, smooth muscle relaxation, and energy metabolism . The nature of these interactions involves the binding of this compound to the receptor, which triggers a cascade of intracellular events leading to the desired physiological response .

Cellular Effects

This compound influences various types of cells and cellular processes, primarily through its interaction with β-adrenergic receptors . It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to muscle growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to β-adrenergic receptors . This binding activates the receptor, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A, which phosphorylates various target proteins, leading to changes in cell function .

Temporal Effects in Laboratory Settings

It is known that the effects of β-adrenergic agonists like Cimaterol can be both acute and chronic, affecting cellular function in the short term (minutes to hours) and also leading to longer-term changes in protein synthesis and degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound are expected to vary with dosage, similar to its parent compound Cimaterol . At lower doses, it primarily acts as a muscle growth promoter, while at higher doses, it may have additional effects such as fat reduction .

Metabolic Pathways

This compound is involved in the adrenergic signaling pathway . It interacts with β-adrenergic receptors, leading to the production of cAMP and activation of protein kinase A . This can affect metabolic flux and metabolite levels, particularly in pathways involving protein synthesis and degradation .

Transport and Distribution

As a lipophilic compound, it is expected to easily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its lipophilic nature and its mechanism of action involving membrane-bound receptors, it is likely to be found in the cell membrane where it can interact with β-adrenergic receptors .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Cimatérol-d7 implique l'incorporation d'atomes de deutérium dans la molécule de Cimatérol. Ceci peut être réalisé par plusieurs voies de synthèse, notamment :

Réactions d'échange de deutérium : Cette méthode implique l'échange d'atomes d'hydrogène avec du deutérium en présence d'une source de deutérium telle que l'oxyde de deutérium (D2O) ou des solvants deutérés.

Réactifs deutérés : L'utilisation de réactifs deutérés dans la synthèse du Cimatérol peut conduire à l'incorporation d'atomes de deutérium à des positions spécifiques dans la molécule.

Méthodes de production industrielle

La production industrielle de Cimatérol-d7 implique généralement des réactions d'échange de deutérium à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus peut inclure :

Deuteration catalytique : Utilisation de catalyseurs pour faciliter l'échange d'hydrogène avec du deutérium.

Purification : Des techniques telles que la chromatographie sont utilisées pour purifier le produit final et éliminer toute impureté.

Analyse Des Réactions Chimiques

Types de réactions

Le Cimatérol-d7 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le Cimatérol-d7 en ses formes réduites.

Substitution : Les réactions de substitution peuvent remplacer des groupes fonctionnels dans la molécule par d'autres groupes.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4).

Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium aluminium (LiAlH4).

Réactifs de substitution : Halogènes, nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.

Applications de recherche scientifique

Le Cimatérol-d7 est largement utilisé dans la recherche scientifique, notamment :

Chimie analytique : Comme étalon interne en spectrométrie de masse pour la quantification du Cimatérol dans des échantillons biologiques tels que l'urine et les muscles bovins.

Pharmacocinétique : Étude du métabolisme et de la distribution du Cimatérol dans l'organisme.

Médecine vétérinaire : Surveillance de la présence de Cimatérol dans les tissus animaux pour garantir le respect de la réglementation.

Toxicologie : Investigation des effets toxicologiques du Cimatérol et de ses métabolites.

Mécanisme d'action

Le Cimatérol-d7, comme le Cimatérol, agit comme un agoniste des récepteurs β-adrénergiques. Il se lie aux récepteurs β-adrénergiques, ce qui conduit à l'activation de l'adénylate cyclase et à une augmentation des niveaux d'AMP cyclique (AMPc). Cela entraîne divers effets physiologiques, notamment une augmentation de la fréquence cardiaque, une bronchodilatation et une lipolyse. Les atomes de deutérium dans le Cimatérol-d7 ne modifient pas de manière significative son mécanisme d'action, mais fournissent une masse distincte à des fins analytiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Cimbutérol : Un autre agoniste des récepteurs β-adrénergiques aux propriétés similaires.

Ractopamine : Utilisé en médecine vétérinaire à des fins similaires.

Salbutamol : Un agoniste des récepteurs β-adrénergiques utilisé dans le traitement de l'asthme.

Unicité

Le Cimatérol-d7 est unique en raison de son marquage au deutérium, ce qui le rend particulièrement utile en spectrométrie de masse. Ce marquage permet une quantification précise et une différenciation du Cimatérol non deutéré dans des matrices biologiques complexes.

Propriétés

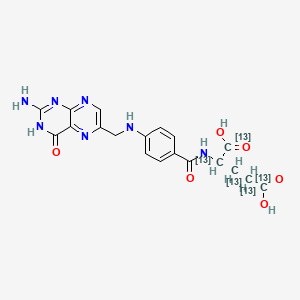

IUPAC Name |

2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRLJCGHZZYNE-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746842 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-44-2 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)

![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)